molecular formula C14H13F2N B6270877 4'-(difluoromethyl)-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 2613386-35-7

4'-(difluoromethyl)-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B6270877
CAS No.: 2613386-35-7
M. Wt: 233.3
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Description

4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be catalyzed by transition metals such as copper or palladium. The process often starts with a biphenyl precursor, which undergoes a series of reactions including halogenation, amination, and difluoromethylation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4’-(Trifluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4’-(Methyl)-5-methyl-[1,1’-biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness: 4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly useful in pharmaceutical applications .

Properties

CAS No.

2613386-35-7

Molecular Formula

C14H13F2N

Molecular Weight

233.3

Purity

91

Origin of Product

United States

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